molecular formula C12H11NO3 B083345 Ethyl 3-phenylisoxazole-5-carboxylate CAS No. 13599-24-1

Ethyl 3-phenylisoxazole-5-carboxylate

Cat. No. B083345
CAS RN: 13599-24-1
M. Wt: 217.22 g/mol
InChI Key: XYKADOXYAZEDNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to Ethyl 3-phenylisoxazole-5-carboxylate often involves specific reactions and protocols. For example, a related compound, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, was synthesized using ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride, and characterized by NMR and mass spectral analysis (Achutha et al., 2017). Such methodologies can provide insights into the synthesis of Ethyl 3-phenylisoxazole-5-carboxylate.

Molecular Structure Analysis

The molecular structure of related compounds is often determined using techniques like X-ray diffraction. For instance, the crystal structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate was determined using X-ray single-crystal diffraction (Zhou et al., 2017). Such studies are crucial for understanding the geometric configuration of Ethyl 3-phenylisoxazole-5-carboxylate.

Chemical Reactions and Properties

Ethyl 3-phenylisoxazole-5-carboxylate undergoes various chemical reactions. For example, photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, a similar compound, at 300 nm in acetonitrile gives a carbene, which reacts with different nucleophiles (Ang et al., 1995). Such reactions are indicative of the chemical properties of Ethyl 3-phenylisoxazole-5-carboxylate.

Physical Properties Analysis

The physical properties of Ethyl 3-phenylisoxazole-5-carboxylate can be inferred from studies on similar compounds. For instance, the crystal and molecular structure analysis provides insights into the compound's physical state and stability under various conditions.

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and interaction with other molecules can be understood through detailed studies. The reactions of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in different conditions, as studied by Ang and Prager (1992), shed light on the potential chemical behaviors of Ethyl 3-phenylisoxazole-5-carboxylate (Ang & Prager, 1992).

Scientific Research Applications

  • Synthesis of New Heterocycles : Ethyl 4-(cyanomethyl)-5-phenylisoxazole-3-carboxylate, a related compound, serves as a key intermediate in synthesizing new isoxazolo[3,4-c]pyridine scaffolds with potential lead-like properties (Csimbók et al., 2016).

  • Photolysis Studies : Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate has been studied for its behavior under photolysis, revealing insights into competing photolytic pathways such as reversible photoisomerisation and loss of carbon dioxide to form imino-carbene (Ang & Prager, 1992).

  • Chemistry of 5-Oxodihydroisoxazoles : Further studies on Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate explored its photolysis in various alcohols, leading to different photo products, and providing insights into the chemistry of 5-oxodihydroisoxazoles (Ang & Prager, 1992).

  • Peptide Synthesis : A specific peptide-forming reagent, N-ethyl-5-phenylisoxazolium-3′-sulfonate, demonstrates its utility in peptide synthesis, showing the applicability of certain isoxazole derivatives in biochemical synthesis (Woodward et al., 1966).

  • Synthesis of Chiral 2-Aminoalkyloxazole-5-Carboxylates : Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates have been used in synthesizing chiral 2-aminoalkyloxazole-5-carboxylates, showcasing their potential in creating bioactive compounds (Cox et al., 2003).

  • Corrosion Inhibition Properties : Derivatives of Ethyl 3-phenylisoxazole-5-carboxylate, such as Ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, have been investigated for their corrosion inhibition properties on mild steel, relevant for industrial applications (Dohare et al., 2017).

  • Synthesis of Novel Heterocyclic Compounds : The photolysis and other reactions of Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate have been utilized in synthesizing various novel heterocyclic compounds, important in medicinal chemistry and materials science (Ang & Prager, 1993; Prager & Williams, 1996).

Safety And Hazards

Ethyl 3-phenylisoxazole-5-carboxylate has a GHS07 signal word warning . The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 .

Future Directions

Ethyl 3-phenylisoxazole-5-carboxylate is a product for proteomics research . Therefore, it can be inferred that future directions may involve its use in further proteomics studies and potentially in the development of new drugs or treatments.

properties

IUPAC Name

ethyl 3-phenyl-1,2-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-15-12(14)11-8-10(13-16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKADOXYAZEDNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400794
Record name ethyl 3-phenylisoxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-phenylisoxazole-5-carboxylate

CAS RN

13599-24-1
Record name ethyl 3-phenylisoxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ethyl propriolate (0.657 mL; 6.43 mmol), (E)-N-hydroxybenzimidoyl chloride (0.500 g; 3.21 mmol) and sodium bicarbonate (0.818 g; 9.64 mmol) in a mixture of ethyl acetate (16 mL) and water (1 mL) was stirred at room temperature. overnight. The reaction mixture was filtered and the filtrate was concentrated under reduced pressure. The crude material was purified by flash chromatography on silica gel (eluent 5 to 80% dichloromethane in heptane) to furnish 0.295 g (42%) of ethyl 3-phenylisoxazole-5-carboxylate.
Quantity
0.657 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.818 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
KS Kadam, T Gandhi, A Gupte, AK Gangopadhyay… - …, 2016 - thieme-connect.com
An efficient, one-pot approach has been described for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes (mixture of E and Z) and alkynes, using alkyl nitrites under …
Number of citations: 28 www.thieme-connect.com
J Cheng, Z Yang, Y Li, Y Xi, Q Sun, L He - Synthesis, 2018 - thieme-connect.com
A novel, one-pot reaction for the synthesis of isoxazolines and isoxazoles is developed via a cascade process under metal-free conditions. The approach involves the formation of …
Number of citations: 4 www.thieme-connect.com
TT Dang, U Albrecht, P Langer - Synthesis, 2006 - thieme-connect.com
The cyclization of oxime dianions with diethyl oxalate afforded 4, 5-dihydro-5-hydroxyisoxazole-5-carboxylates, which were transformed into isoxazole-5-carboxylates by acid-mediated …
Number of citations: 19 www.thieme-connect.com

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